(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
Description
This compound features a substituted phenyl ring (4-bromo, 5-chloro, 2-methyl) linked via a ketone to a 4-methylpiperazine moiety.
Properties
Molecular Formula |
C13H16BrClN2O |
|---|---|
Molecular Weight |
331.63 g/mol |
IUPAC Name |
(4-bromo-5-chloro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16BrClN2O/c1-9-7-11(14)12(15)8-10(9)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |
InChI Key |
QBFRTVKKLVBTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenated Aromatic Core Preparation
The aromatic core bearing bromine and chlorine substituents along with a methyl group is generally prepared by selective halogenation and methylation of phenyl derivatives. Literature reports suggest starting from appropriately substituted phenols or anilines, followed by halogenation using reagents like N-bromosuccinimide or chlorine gas under controlled conditions to achieve regioselective substitution.
Use of Lithium Hexamethyldisilazide (LiHMDS) and Variations
One reported method involves the use of lithium hexamethyldisilazide (LiHMDS) as a strong base to generate reactive intermediates for subsequent coupling reactions. For example, Method D-1 and its variations use LiHMDS in place of sodium hexamethyldisilazide to facilitate nucleophilic substitution and amide formation steps. This method allows for mild reaction conditions and good yields of the desired amide products.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a pivotal step in assembling the complex aromatic structures. The reaction typically involves:
- A brominated aromatic intermediate (e.g., 4-bromo-2-methylphenyl derivative).
- A boronic acid or boronic acid pinacol ester as the coupling partner.
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).
- Base such as sodium carbonate in aqueous-organic solvent mixtures (e.g., toluene/ethanol/water).
- Reflux conditions under inert atmosphere (nitrogen or argon).
This method yields the coupled product with high regioselectivity and purity after chromatographic purification.
Purification Techniques
Purification is commonly achieved by silica gel chromatography using mixtures of methanol and ethyl acetate or chloroform, or by preparative high-performance liquid chromatography (HPLC) when higher purity is required. Reverse phase preparative HPLC is often employed for final product isolation.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
- Structure: Phenyl ring substituted with an amino group instead of halogens/methyl.
- Key Differences: The amino group enhances electron density, increasing nucleophilicity and altering metabolic stability compared to halogenated analogs. This compound is a precursor for synthesizing more complex molecules, such as acridine derivatives with anti-cholinesterase activity .
(b) (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Structure : Halogenated phenyl (Br, Cl, F) with a fluorine atom replacing the methyl group.
- Key Differences : Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins. The molar mass (335.6 g/mol) is slightly lower than the target compound’s estimated mass (~345 g/mol), suggesting differences in solubility and pharmacokinetics .
(c) (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Heterocyclic Aromatic Systems
(a) 4-(4-Methylpiperazin-1-yl)-1H-benzimidazol-2-ylmethanone
- Structure : Benzimidazole core replaces the phenyl ring.
- Key Differences: The benzimidazole moiety enables π-π stacking and hydrogen bonding, critical for serotonin 5-HT₆ receptor antagonism.
(b) (4-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- Structure : Pyridine ring replaces benzene, introducing a nitrogen atom.
- Key Differences: Pyridine’s nitrogen enhances polarity and hydrogen-bonding capacity.
Complex Hybrid Structures
(a) Onalespib (AT13387)
- Structure: Features a dihydroisoindolyl group and a 4-methylpiperazine-linked methanone.
- Key Differences : Designed as an HSP90 inhibitor, Onalespib’s bulky substituents (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhance protein-binding specificity. This contrasts with the target compound’s simpler halogenated phenyl system, which may prioritize broad-spectrum activity .
Structural and Functional Analysis Table
Key Research Findings
- Electronic Effects : Halogens (Br, Cl) increase electrophilicity, enhancing interactions with electron-rich protein residues. Methyl groups improve metabolic stability but reduce polarity .
- Biological Relevance : Piperazine-containing analogs are prevalent in kinase inhibitors (e.g., Onalespib) and neurotransmitter modulators due to their conformational flexibility and basic nitrogen .
- Synthetic Accessibility : Many analogs are synthesized via nucleophilic acyl substitution between acyl chlorides and 4-methylpiperazine, as demonstrated in and .
Biological Activity
(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its antibacterial properties, receptor interactions, and enzyme inhibition capabilities, supported by relevant research findings and data tables.
Chemical Structure
The compound can be represented structurally as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens, particularly drug-resistant strains.
Case Study: Antibacterial Efficacy Against XDR-S. Typhi
A study evaluated the antibacterial properties of derivatives of (4-bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone against extensively drug-resistant (XDR) Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for several derivatives:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 1 | 50 | 100 |
| Compound 2 | 25 | 50 |
| Compound 3 | 12.5 | 25 |
| Compound 4 | 6.25 | 12.5 |
Among these, Compound 4 demonstrated the highest potency, indicating that modifications to the core structure can enhance antibacterial activity significantly .
Enzyme Inhibition Studies
The compound has also been studied for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action.
Alkaline Phosphatase Inhibition
In enzyme kinetics studies, (4-bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone was shown to be a competitive inhibitor of alkaline phosphatase. The IC50 value was determined to be , showcasing its potential as a therapeutic agent targeting this enzyme .
Receptor Interaction
The compound's interaction with dopamine receptors has been investigated, particularly focusing on its agonist activity towards the D3 dopamine receptor.
D3 Dopamine Receptor Activity
In vitro studies have indicated that the compound exhibits selective agonist activity towards the D3 receptor while showing minimal activity at D2 receptors. The following table summarizes the receptor activity:
| Compound ID | D3R Agonist EC50 (nM) | D2R Agonist EC50 (nM) |
|---|---|---|
| (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone | Value TBD | Inactive |
This selective activity suggests potential applications in treating disorders related to dopamine dysregulation .
Molecular Docking Studies
Molecular docking studies have further elucidated the binding affinity of the compound to target proteins. The binding energy for interactions with DNA gyrase was calculated to be , indicating a strong interaction compared to standard drugs like ciprofloxacin .
Q & A
Basic: What synthetic strategies are recommended for preparing (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves coupling a halogenated aromatic ketone with a substituted piperazine. A common approach is:
Aryl ketone preparation : React 4-bromo-5-chloro-2-methylbenzoic acid with thionyl chloride to form the acid chloride, followed by Friedel-Crafts acylation or nucleophilic substitution with a methyl group.
Piperazine coupling : Use a Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-methylpiperazine moiety to the aryl ketone. Phosphorus oxychloride (POCl₃) or similar reagents can facilitate cyclization and coupling steps .
Key Considerations : Optimize reaction temperature (e.g., 120°C for cyclization) and solvent polarity to minimize side products.
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH₂ at δ 2.3–3.1 ppm) and -NMR (carbonyl C=O at ~170 ppm) .
- X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., monoclinic system with unit cell dimensions similar to related compounds: ) .
- Mass spectrometry : Verify molecular ion peaks at m/z ~371 (C₁₃H₁₄BrClN₂O) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromo and chloro groups act as electron-withdrawing substituents, directing electrophilic attacks to the para position of the methyl group. Computational studies (e.g., DFT) can predict reactive sites:
- Hammett constants : σₚ values for Br (+0.23) and Cl (+0.47) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution with piperazine .
- Steric effects : The 2-methyl group may hinder coupling reactions; mitigate by using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .
Advanced: What contradictions exist in reported bioactivity data for structurally similar compounds, and how can they be resolved?
Methodological Answer:
Contradictions often arise from varying substituent effects:
- Example : In pyrazole derivatives, 4-chloro vs. 4-methoxy groups yield opposing antimicrobial activities (MIC: 2 µg/mL vs. >64 µg/mL) .
- Resolution :
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 4-Bromo-5-chloro | 4.2 ± 0.3 | >100 |
| 4-Methoxy | >64 | 18.7 ± 1.2 |
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use QSAR models in software like Schrödinger’s QikProp to estimate:
- LogP (predicted ~3.1, indicating moderate lipophilicity).
- H-bond donors/acceptors (1/3, suggesting blood-brain barrier permeability) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.
- Long-term stability : Monitor via HPLC every 6 months (retention time shift >5% indicates degradation) .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry for derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine absolute configuration using anomalous dispersion effects (e.g., Cu-Kα radiation).
- Torsion angles : Compare with reported values (e.g., C–C–N–C torsion ~120° for piperazine rings) .
Data Table : Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| R-factor | <0.05 |
Advanced: What strategies optimize yield in scale-up synthesis without compromising purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
